4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate

Catalog No.
S15956163
CAS No.
10337-42-5
M.F
C25H32N2O8
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoet...

CAS Number

10337-42-5

Product Name

4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate

IUPAC Name

2-hydroxy-2-oxoacetate;2-naphthalen-1-ylpent-4-enyl(2-pyrrolidin-1-ium-2-ylethyl)azanium

Molecular Formula

C25H32N2O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C21H28N2.2C2H2O4/c1-2-7-18(16-22-15-13-19-10-6-14-23-19)21-12-5-9-17-8-3-4-11-20(17)21;2*3-1(4)2(5)6/h2-5,8-9,11-12,18-19,22-23H,1,6-7,10,13-16H2;2*(H,3,4)(H,5,6)

InChI Key

NIYUOWSCWVSKTE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C[NH2+]CCC1CCC[NH2+]1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate is a chemical compound that belongs to the class of amines. It features a complex structure characterized by a naphthyl group, a pyrrolidinoethyl substituent, and a pentenylamine backbone. The molecular formula for this compound is C26H34N2O8C_{26}H_{34}N_2O_8, indicating it contains 26 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms. The presence of the bioxalate suggests that it is a salt derived from oxalic acid, which may influence its solubility and biological activity.

The chemical reactivity of 4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate can be understood through its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pentenyl group may undergo addition reactions typical of alkenes. Additionally, the bioxalate component can engage in acid-base reactions due to the presence of carboxylic acid functionalities.

The synthesis of 4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate could involve several steps:

  • Formation of the Pentenylamine Backbone: This could be achieved through a reaction involving an appropriate amine and a pentenyl halide.
  • Introduction of the Naphthyl Group: A coupling reaction might be used to attach the naphthyl moiety to the pentenylamine backbone.
  • Pyrrolidinoethyl Substitution: The pyrrolidinoethyl group can be introduced via nucleophilic substitution on a suitable precursor.
  • Salt Formation: Finally, treatment with oxalic acid would yield the bioxalate salt form.

The applications of 4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate may include:

  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for use in drug formulations targeting neurological disorders.
  • Chemical Research: It could serve as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies for this compound would typically focus on its binding affinity to various receptors or enzymes. Such studies could involve:

  • In vitro assays to determine how well the compound interacts with specific biological targets.
  • In vivo studies to assess its pharmacokinetics and pharmacodynamics in living organisms.

Several compounds share structural features with 4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,2-Diphenylpent-4-enylamineContains phenyl groupsPotentially different biological activities
N-(2-Pyrrolidinoethyl)-N'-naphthalen-1-ylureaUrea linkage instead of amineMay have different solubility and reactivity
N,N-Diethyl-3-phenylpropan-1-amineSimple aliphatic amineLacks the complex naphthyl structure

These compounds highlight the uniqueness of 4-Pentenylamine, 2-(1-naphthyl)-N-(2-pyrrolidinoethyl)-, bioxalate through its specific structural components and potential interactions in biological systems. The combination of naphthyl and pyrrolidine groups is particularly noteworthy for its possible implications in medicinal chemistry and pharmacology.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

488.21586598 g/mol

Monoisotopic Mass

488.21586598 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-15

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